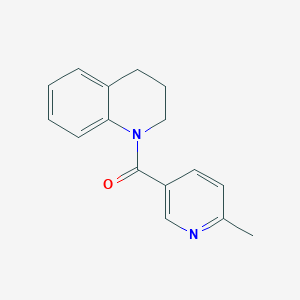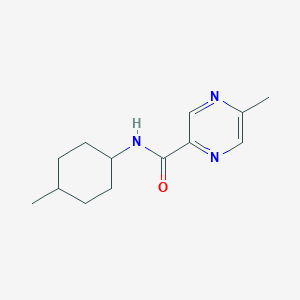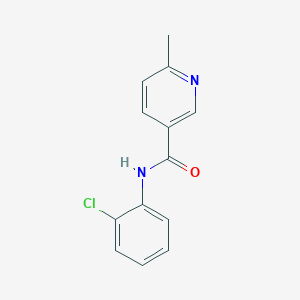
3-methyl-N-(1-pyridin-3-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1-pyridin-3-ylethyl)benzamide, also known as MPB, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and has a molecular formula of C16H17N2O.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-methyl-N-(1-pyridin-3-ylethyl)benzamide can inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, leading to the inhibition of cancer cell growth and the induction of apoptosis. 3-methyl-N-(1-pyridin-3-ylethyl)benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain management therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-(1-pyridin-3-ylethyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 3-methyl-N-(1-pyridin-3-ylethyl)benzamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide in scientific research. One potential direction is the development of new cancer therapies based on the inhibitory effects of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide on cancer cell growth and division. Another potential direction is the development of new pain management therapies based on the anti-inflammatory and analgesic effects of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is the reaction of 3-methylbenzoic acid with 1-bromo-3-pyridinylmethane in the presence of a base such as potassium carbonate. The resulting product is then treated with an amine such as methylamine to obtain 3-methyl-N-(1-pyridin-3-ylethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1-pyridin-3-ylethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is in the field of cancer research. Studies have shown that 3-methyl-N-(1-pyridin-3-ylethyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-3-6-13(9-11)15(18)17-12(2)14-7-4-8-16-10-14/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXLSWCXTDUJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-pyridin-3-ylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)



